molecular formula C13H10ClNO4 B6382863 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol CAS No. 1261924-08-6

4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol

Cat. No.: B6382863
CAS No.: 1261924-08-6
M. Wt: 279.67 g/mol
InChI Key: UAKKHNCLILLJCA-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol is an organic compound characterized by the presence of a chloro, methoxy, and nitro group attached to a phenol ring

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-13-7-9(14)3-4-10(13)8-2-5-12(16)11(6-8)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKKHNCLILLJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686301
Record name 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-08-6
Record name 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol typically involves the nitration of 4-chloro-2-methoxyphenol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Chloro-2-nitrophenol: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-4-nitrophenol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

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